1,3,5-Trichloro-2,4,6-trifluorobenzene

Overview

Description

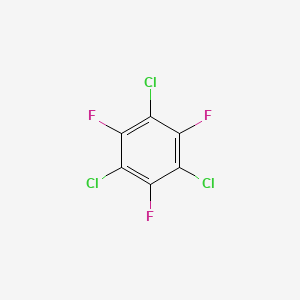

1,3,5-Trichloro-2,4,6-trifluorobenzene is an organic compound with the molecular formula C6Cl3F3 . It is a derivative of benzene where three hydrogen atoms are replaced by chlorine atoms and three by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

This compound is a derivative of benzene, a simple aromatic ring, and its biological targets could be diverse depending on the context of its use .

Mode of Action

It’s known that halogenated benzene derivatives can interact with various biological targets through non-covalent interactions such as halogen bonding .

Biochemical Pathways

It’s known that halogenated benzene derivatives can influence a variety of biochemical processes, potentially including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed well in the body, distributed to various tissues, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

Halogenated benzene derivatives can have a variety of effects, potentially including modulation of protein function, disruption of membrane integrity, and induction of oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-Trichloro-2,4,6-trifluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity .

Biochemical Analysis

Biochemical Properties

1,3,5-Trichloro-2,4,6-trifluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes . Additionally, this compound can bind to proteins and other biomolecules, potentially altering their function and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular behavior . Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of enzymes involved in detoxification processes, such as glutathione S-transferase . This inhibition can lead to the accumulation of toxic intermediates within the cell. Additionally, this compound can interact with DNA, causing changes in gene expression and potentially leading to mutagenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or UV exposure . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent changes in cellular function, including altered cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . High doses of this compound have been associated with adverse effects such as liver damage, oxidative stress, and disruption of normal metabolic processes. These toxic effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to transport proteins, facilitating its movement across cellular membranes. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments.

Preparation Methods

The synthesis of 1,3,5-Trichloro-2,4,6-trifluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes:

Chlorination: Fluorobenzene is chlorinated in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce chlorofluorobenzene derivatives.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3,5-Trichloro-2,4,6-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation.

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives .

Scientific Research Applications

1,3,5-Trichloro-2,4,6-trifluorobenzene is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology and Medicine: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the production of specialty chemicals, including dyes and pharmaceuticals.

Comparison with Similar Compounds

1,3,5-Trichloro-2,4,6-trifluorobenzene can be compared to other halogenated benzenes, such as:

- 1,3,5-Trifluorobenzene

- 1,3,5-Trichlorobenzene

- 1,2,4,5-Tetrafluorobenzene

These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of both chlorine and fluorine atoms in this compound imparts unique properties, making it distinct from its analogs .

Biological Activity

1,3,5-Trichloro-2,4,6-trifluorobenzene (CAS No. 319-88-0) is a halogenated aromatic compound that has garnered attention due to its potential applications in various fields, including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula: CClF

- Molecular Weight: 235.42 g/mol

- Physical State: Solid

- Melting Point: 60 - 64 °C

- Boiling Point: 79.5 °C at 12 mmHg

Toxicological Profile

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may lead to respiratory issues upon inhalation. The compound is not listed as a carcinogen by major health organizations such as IARC or NTP, indicating a lower risk of cancer-related effects under standard exposure scenarios .

Table 1: Toxicological Data Summary

| Property | Value/Classification |

|---|---|

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Effects | May cause respiratory irritation |

| Carcinogenicity | Not classified as a carcinogen |

| Mutagenicity | No data available |

| Reproductive Effects | No data available |

Biological Activity Studies

Research on the biological activity of this compound primarily focuses on its environmental impact and potential effects on human health.

Ecotoxicity

The compound exhibits significant ecotoxicity, particularly in aquatic environments. Studies indicate that it may bioaccumulate in aquatic organisms due to its lipophilic nature. Its persistence in the environment raises concerns about long-term ecological effects .

Case Study: Environmental Impact

A study conducted on the effects of halogenated compounds on aquatic life demonstrated that exposure to this compound resulted in behavioral changes and reduced reproductive success in fish species. The study emphasized the need for careful regulation of such compounds in agricultural applications .

The precise biological mechanism through which this compound exerts its effects is not fully understood. However, it is hypothesized that its halogenated structure may interact with cellular membranes and disrupt normal cellular functions. This disruption could lead to oxidative stress and subsequent cellular damage .

Properties

IUPAC Name |

1,3,5-trichloro-2,4,6-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXZZPSKCVNHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185758 | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-88-0 | |

| Record name | 1,3,5-Trichloro-2,4,6-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 319-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2,4,6-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 1,3,5-Trichloro-2,4,6-trifluorobenzene?

A1: this compound crystallizes in the hexagonal space group P63/m. The unit cell dimensions at room temperature are a = b = 8.541(3) Å and c = 6.282(2) Å. [] The unit cell contains two planar molecules situated at 6(2d) sites. At a lower temperature of 4.2 K, the unit cell dimensions slightly contract to a = b = 8.441(2) Å and c = 6.052(2) Å. [] This low-temperature study confirmed that no phase transition occurs upon cooling. []

Q2: How does this compound interact with cytochrome P450 enzymes?

A2: Computational studies using density functional theory (DFT) reveal that cytochrome P450 Compound I can oxidatively dehalogenate this compound. [] Interestingly, the enzyme preferentially removes fluorine over chlorine in this mixed halogenated benzene. [] This selectivity arises from the difference in reaction pathways and energetics associated with chlorine and fluorine migration in the formed cyclohexadienone intermediates. []

Q3: What are the thermodynamic properties of this compound?

A3: The heat capacity of this compound was measured from 14 to 347 K using adiabatic calorimetry. [] The heat capacity curve displays an anomaly between 285 and 305 K. [] The triple point temperature of this compound is 335.01 K, and the entropy of its crystalline form at 298.15 K is 243.3 J K−1 mol−1. [] Additionally, the vapor pressure of this compound has been measured from 3 kPa to 180 kPa and fitted to both Antoine and Chebyshev equations for convenient estimation within this pressure range. []

Q4: Are there any known reactions involving this compound as a starting material?

A4: Research has investigated the Rosenmund von Braun reaction using this compound as a starting material. [] This reaction typically involves the conversion of aryl halides to aryl nitriles using copper(I) cyanide. While the specific products of this reaction with this compound are not detailed in the provided abstract, it highlights the compound's potential use in synthetic transformations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.